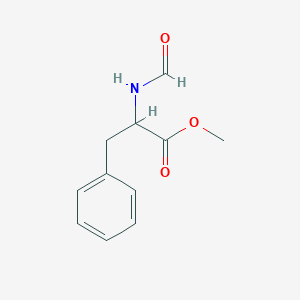
2-Benzyl-2-formamidoacetic acid methyl ester
Übersicht
Beschreibung
2-Benzyl-2-formamidoacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant smells. This compound is a derivative of phenylalanine, an essential amino acid, and it features a formyl group attached to the nitrogen atom of the phenylalanine moiety. The methyl ester group is attached to the carboxyl group of phenylalanine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-formamidoacetic acid methyl ester can be achieved through a multi-step process. One common method involves the formylation of phenylalanine followed by esterification. The formylation step typically uses formic acid or formic acid derivatives under acidic conditions. The esterification step involves the reaction of the formylated phenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-formamidoacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: this compound can be converted to N-formylphenylalanine.
Reduction: The product would be N-hydroxymethylphenylalanine, methyl ester.
Substitution: The hydrolysis product is N-formylphenylalanine.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-formamidoacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-formamidoacetic acid methyl ester involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The ester group can be hydrolyzed to release the active form of the compound, which can then interact with its target sites. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formylphenylalanine: Lacks the ester group but has similar formylation.
Phenylalanine, methyl ester: Lacks the formyl group but has similar esterification.
N-Formylglycine, methyl ester: Similar structure but with a glycine moiety instead of phenylalanine.
Uniqueness
2-Benzyl-2-formamidoacetic acid methyl ester is unique due to the presence of both the formyl and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 2-formamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
OPHMCBWUQRAKEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
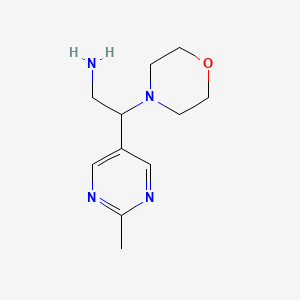

![[1,1'-Biphenyl]-3-carboxamide](/img/structure/B8743290.png)
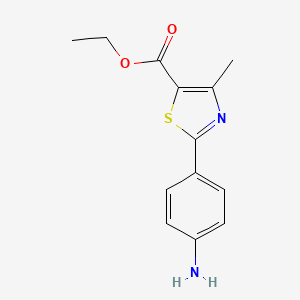

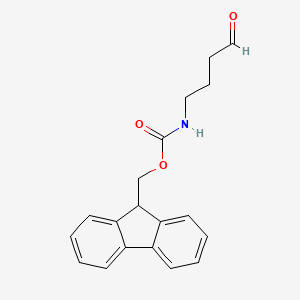
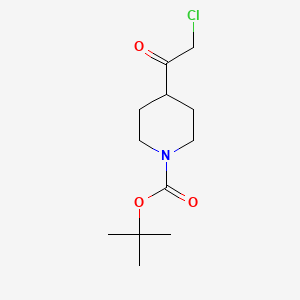
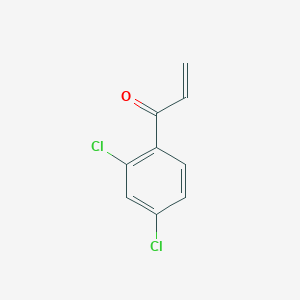


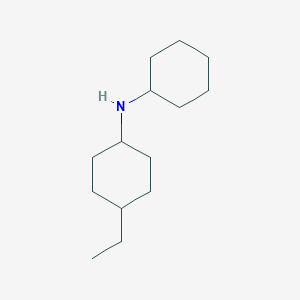
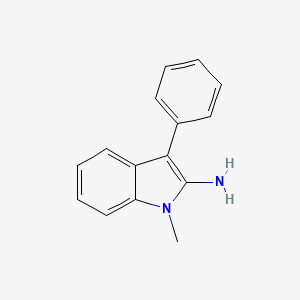
![4,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B8743360.png)

